6-Methoxynicotinonitrile
Overview
Description
6-Methoxynicotinonitrile derivatives are a class of compounds that have been extensively studied due to their interesting photophysical properties and potential applications in various fields such as luminescent materials and liquid crystals. These derivatives are characterized by a nicotinonitrile core structure with methoxy groups and various other substituents that influence their physical and chemical properties.
Synthesis Analysis
The synthesis of these derivatives typically involves cyclization reactions and other simple synthetic routes that yield the compounds in good yields. For instance, the synthesis of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile involves a straightforward synthetic route, resulting in a compound with potential as a blue light-emitting material . Similarly, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile is synthesized and characterized, crystallizing in a monoclinic system and displaying liquid crystalline behavior . Another derivative, 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, is synthesized by a cyclization reaction of a chalcone derivative with malononitrile .
Molecular Structure Analysis
The molecular structures of these derivatives are confirmed using various spectroscopic techniques and X-ray single crystal diffraction studies. The crystal structures reveal details such as the space group, cell parameters, and the presence of intermolecular interactions like hydrogen bonding, which are responsible for the formation of the crystal assembly . The non-planar structure of these molecules is often revealed through DFT calculations, which also provide theoretical IR spectral data consistent with experimental values .
Chemical Reactions Analysis
The chemical reactivity of these derivatives is influenced by the presence of functional groups such as methoxy and nitrile groups. For example, the nitrogen atom of the nitrile group is prone to electrophilic attack, while the hydrogen atoms belonging to the amino group are susceptible to nucleophilic attack . These reactivities are important for further functionalization of the compounds and their potential applications in material science and medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxynicotinonitrile derivatives are diverse, with some compounds exhibiting luminescent properties and others displaying liquid crystalline behavior. The photophysical studies of these compounds show good absorption and fluorescence properties, with some exhibiting solvatochromic effects . The thermal stability of these compounds is also investigated, with some showing high thermal stability up to 300°C . Additionally, the electronic properties, such as the energy of the frontier molecular orbitals and non-linear optical properties, are explored using computational methods .
Scientific Research Applications
Anticancer Potential
6-Methoxynicotinonitrile derivatives have been studied for their potential as anticancer agents. Research by A. Eşme (2021) used spectroscopic techniques and molecular docking studies to suggest that certain derivatives may act as potential anticancer agents.
Synthesis and Biological Activity
The compound has been used in the synthesis of various biologically active compounds. For instance, M. Zolfigol et al. (2013) described a method for preparing pyranopyrazoles, which have potential biological activities, using isonicotinic acid.
Corrosion Inhibition
Research into pyridine derivatives, including 6-methoxynicotinonitrile derivatives, has shown their effectiveness as corrosion inhibitors for steel. A study by K. R. Ansari et al. (2015) demonstrated their significant inhibition efficiency.
Fluorescence and Thermal Stability
6-Methoxynicotinonitrile derivatives have been noted for their fluorescent properties and thermal stability. T. Suwunwong et al. (2013) synthesized a derivative exhibiting strong blue fluorescence and high thermal stability up to 300°C.
Luminescent Liquid Crystalline Material
The compound has applications in creating luminescent liquid crystalline materials. Research by T.N. Ahipa et al. (2013) focused on the synthesis and characterisation of a new luminescent liquid crystalline material based on 6-methoxynicotinonitrile.
Antimicrobial Activity
Some studies, like the one by F. Kurosaki and A. Nishi (1983), have explored the antimicrobial properties of compounds related to 6-methoxynicotinonitrile, such as 6-methoxymellein, indicating potential in antimicrobial applications.
Radiopharmaceutical Applications
The use of 6-methoxynicotinonitrile derivatives in radiopharmaceuticals has been examined. A. Saadati and F. Ahmadi (2016) discussed the application of ultrasound irradiation in the reconstitution of radiopharmaceutical kits involving such derivatives.
Safety And Hazards
properties
IUPAC Name |
6-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYAQAFVHRSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371595 | |
Record name | 6-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynicotinonitrile | |
CAS RN |
15871-85-9 | |
Record name | 6-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.